Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026509
InChI: InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26)
SMILES:
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15026509

Molecular Formula: C20H23N5O4

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C20H23N5O4
Molecular Weight 397.4 g/mol
IUPAC Name ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26)
Standard InChI Key WHWOSEZVVXCQAW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

The compound belongs to the tetrahydropyrimidine class, characterized by a partially saturated pyrimidine ring. Key structural components include:

  • Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, featuring a ketone group at position 4 and an ester group at position 5 .

  • Furan-2-yl substituent: A five-membered oxygen-containing heterocycle attached at position 6, which may enhance lipophilicity and influence bioavailability .

  • 4-(Pyridin-2-yl)piperazine moiety: A piperazine ring linked to a pyridine group at position 2, commonly associated with neurotransmitter receptor modulation .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₁H₂₄N₆O₄
Molecular weight424.46 g/mol
Key functional groupsEster, ketone, tertiary amine
Potential solubilityModerate (logP ~2.5–3.0)

The ester group at position 5 (ethyl carboxylate) suggests susceptibility to hydrolysis under acidic or alkaline conditions, which may impact metabolic stability .

Synthetic Pathways and Reaction Mechanisms

While no explicit synthesis route for this compound is documented, analogous tetrahydropyrimidines are typically synthesized via the Biginelli reaction or modified Hantzsch-type cyclizations. Key steps likely involve:

Biginelli Reaction Framework

  • Condensation: Ethyl acetoacetate reacts with urea/thiourea and a furfural derivative to form the dihydropyrimidinone core .

  • Piperazine Introduction: Nucleophilic substitution at position 2 using 1-(pyridin-2-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization Challenges

  • Steric hindrance: Bulky substituents at positions 2 and 6 may require elevated temperatures (80–100°C) or microwave-assisted synthesis .

  • Regioselectivity: Protecting groups (e.g., Boc for piperazine) might be necessary to direct functionalization .

TargetAssumed IC₅₀/KᵢMechanism
XOR2–5 nMCompetitive inhibition
5-HT receptors10–50 nMPartial agonism
Bacterial dihydrofolate reductase15–30 µMCompetitive binding

Physicochemical and ADMET Properties

Solubility and Permeability

  • logP: Estimated at 2.8 (AlogPS), indicating moderate membrane permeability .

  • Aqueous solubility: ~25 µg/mL (preliminary QSPR models), necessitating prodrug strategies for oral administration .

Metabolic Stability

  • Ester hydrolysis: Predominant metabolic pathway, generating the free carboxylic acid derivative .

  • CYP450 interactions: Piperazine and pyridine moieties may inhibit CYP3A4/2D6 (predicted Ki = 5–10 µM) .

Applications and Future Directions

Therapeutic Prospects

  • Antihyperuricemic agents: XOR inhibition potential aligns with gout management .

  • Antipsychotics: Piperazine-pyridine systems are prevalent in D₂/5-HT₂A receptor modulators .

Synthetic Chemistry Innovations

  • Asymmetric catalysis: Chiral auxiliaries could yield enantiomerically pure variants for enhanced selectivity.

  • Click chemistry: Azide-alkyne cycloadditions may enable combinatorial library synthesis .

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